2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine
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Overview
Description
2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE is a heterocyclic compound that combines an imidazole ring fused with a pyridine moiety. This compound is part of a broader class of imidazopyridines, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE typically involves the condensation of pyridine-2,3-diamine with carboxylic acids or their equivalents under oxidative conditions . Another common method is the condensation with aldehydes, which can be facilitated by various catalysts .
Industrial Production Methods
Industrial production of this compound often employs phase transfer catalysis (PTC) to enhance the reaction efficiency and yield. This method allows for the isolation of regioisomers, which are crucial for the compound’s biological activity .
Chemical Reactions Analysis
Types of Reactions
2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation and alkylation reactions are common, often using reagents like halogenated derivatives and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, alkyl halides.
Major Products
The major products formed from these reactions include various substituted imidazopyridines, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE involves its interaction with specific molecular targets and pathways. It is known to act as a GABA_A receptor agonist, influencing neurotransmission in the central nervous system . Additionally, it can inhibit enzymes involved in various metabolic pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Shares a similar structure but differs in the position of the nitrogen atoms.
Imidazo[1,5-a]pyridine: Another isomer with different biological activities.
Imidazo[1,2-a]pyridine: Known for its use in different therapeutic applications.
Uniqueness
2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE is unique due to its specific substitution pattern, which imparts distinct biological activities and therapeutic potential. Its ability to act on multiple molecular targets makes it a versatile compound in scientific research and drug development .
Properties
Molecular Formula |
C13H9ClFN3S |
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Molecular Weight |
293.75 g/mol |
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C13H9ClFN3S/c14-9-3-1-4-10(15)8(9)7-19-13-17-11-5-2-6-16-12(11)18-13/h1-6H,7H2,(H,16,17,18) |
InChI Key |
NUOUJXDEJHSEPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NC3=C(N2)C=CC=N3)F |
Origin of Product |
United States |
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